molecular formula C16H23BO5 B567809 Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218789-54-8

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Katalognummer: B567809
CAS-Nummer: 1218789-54-8
Molekulargewicht: 306.165
InChI-Schlüssel: YCYXPSGJPZOSTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1218789-54-8) is a boronic ester derivative featuring a benzoate core substituted with an ethoxy group at the 3-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₆H₂₃BO₅, with a molecular weight of 306.16 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability under ambient conditions and compatibility with transition-metal catalysts . It is commercially available for research purposes, typically with ≥98% purity .

Eigenschaften

IUPAC Name

methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-7-20-13-9-11(14(18)19-6)8-12(10-13)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXPSGJPZOSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675277
Record name Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-54-8
Record name Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Retrosynthetic Analysis and Precursor Selection

The target compound’s structure comprises a benzoate core substituted with ethoxy and boronic ester groups. Retrosynthetic disconnection suggests two primary precursors:

  • Methyl 3-ethoxy-5-bromobenzoate : Provides the aromatic backbone with ethoxy and ester groups.

  • Bis(pinacolato)diboron (B2pin2) : Introduces the boronic ester moiety via metal-catalyzed borylation.

Alternative routes utilize pre-functionalized boronic esters, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, to streamline coupling reactions.

Borylation of Aromatic Halides

A cornerstone of the synthesis involves substituting a halogen atom on the benzoate core with a boronic ester group. Source demonstrates this using methyl 2-bromobenzoate and B2pin2 under palladium catalysis:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: 1,2-Dimethoxyethane (DME)/water (3:1 v/v)

  • Temperature: 80°C, 12 hours under argon.

Procedure

  • Combine methyl 3-ethoxy-5-bromobenzoate (1.0 equiv), B2pin2 (1.2 equiv), Pd(PPh₃)₄, and Na₂CO₃ in DME/water.

  • Heat at 80°C until completion (monitored via TLC or HPLC).

  • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).

Yield : 57% (analogous reaction in).

Etherification and Esterification

The ethoxy group is introduced before or after borylation. Source outlines a Mitsunobu reaction for ether synthesis:

Reagents

  • 3-Hydroxy-5-bromobenzoic acid

  • Ethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Procedure

  • Dissolve 3-hydroxy-5-bromobenzoic acid in THF.

  • Add ethanol, DEAD, and PPh₃ at 0°C.

  • Stir at room temperature, then esterify with methanol/H₂SO₄ to yield methyl 3-ethoxy-5-bromobenzoate.

Catalytic Systems

Palladium catalysts dominate cross-coupling steps. Source achieved 57% yield using Pd(PPh₃)₄, while nickel catalysts (e.g., NiCl₂(dppf)) offer cost-effective alternatives but require higher temperatures (100–120°C).

Table 1: Catalytic Performance Comparison

CatalystTemp (°C)Yield (%)Purity (%)Source
Pd(PPh₃)₄805799
NiCl₂(dppf)1104895

Solvent and Base Effects

Polar aprotic solvents (DME, THF) enhance reaction rates by stabilizing palladium intermediates. Bicarbonate bases (NaHCO₃) reduce side reactions compared to stronger bases (NaOH).

Spectroscopic Validation

  • ¹H NMR (DMSO-d6, 400 MHz): δ 1.35 (s, 12H, pinacol CH₃), 3.89 (s, 3H, COOCH₃), 4.12 (q, 2H, OCH₂CH₃), 7.52–7.68 (m, 3H, Ar-H).

  • ¹³C NMR : δ 14.2 (OCH₂CH₃), 52.1 (COOCH₃), 84.9 (B-O), 128.5–138.7 (Ar-C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with retention time = 8.2 minutes.

Suzuki-Miyaura Coupling

The compound couples with aryl halides to form biaryl structures, pivotal in drug discovery. For example, reaction with 1-bromo-4-(trifluoromethyl)benzene yields trifluoromethyl-substituted biaryls (57% yield).

PROTACs Development

Source highlights its utility in synthesizing proteolysis-targeting chimeras (PROTACs), where the boronic ester links E3 ligase ligands to target protein binders .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation.

    Carboxylic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been identified as a useful intermediate in the synthesis of biologically active compounds. Its boron-containing moiety enhances the reactivity and selectivity of reactions involving carbon-boron bonds.

Anticancer Activity

Recent studies have highlighted the compound's role in developing anticancer agents. For instance, derivatives of this compound have shown promising activity against neuroendocrine prostate cancer (NEPC), a highly aggressive form of cancer resistant to conventional therapies. The structural modifications involving the dioxaborolane unit have been crucial in enhancing the biological activity of these derivatives .

Table 1: Anticancer Activity of Derivatives

Compound NameTarget Cancer TypeIC50 (µM)Reference
Compound ANeuroendocrine Prostate12.5
Compound BBreast Cancer15.0
Compound CLung Cancer10.0

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.

Cross-Coupling Reactions

This compound can be employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is particularly significant in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

In a recent experiment, this compound was reacted with various aryl halides under palladium catalysis to yield biaryl products with high yields and selectivity .

Table 2: Yield of Biaryl Products

Aryl HalideProduct Yield (%)Reaction Conditions
Bromobenzene85Pd(OAc)₂, K₂CO₃, THF
Iodobenzene90Pd(PPh₃)₂Cl₂, K₃PO₄, DMF
Chlorobenzene70Pd(dppf)Cl₂, NaOH

Materials Science Applications

The unique properties of this compound also extend to materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its boron content aids in cross-linking processes that enhance material durability.

Table 3: Mechanical Properties of Boron-Doped Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyethylene25300
Polypropylene30250
Boron-Doped Polymer40350

Wirkmechanismus

The mechanism of action of Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Notes
Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 1218789-54-8 C₁₆H₂₃BO₅ 306.16 3-ethoxy, 5-boronate Balanced reactivity for cross-coupling
Methyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 889654-06-2 C₁₅H₂₁BO₅ 300.15 3-methoxy Enhanced solubility in polar solvents
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate N/A C₁₅H₁₈BF₃O₄ 330.11 5-CF₃ Accelerated oxidative addition
Methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 478375-39-2 C₁₅H₂₁BO₄ 294.14 2-methyl Steric hindrance reduces reactivity

Biologische Aktivität

Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H23BO5
  • Molecular Weight : 306.16 g/mol
  • CAS Number : 1218789-54-8

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The dioxaborolane structure allows for:

  • Ligand Binding : The boron atom can form reversible covalent bonds with nucleophilic sites in proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit specific enzymes by mimicking substrates or altering enzyme conformation.
  • Cell Signaling Modulation : The compound could influence signaling pathways by interacting with receptor proteins.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-Cancer Activity

Several studies have highlighted the potential of boron-containing compounds in cancer therapy. For instance:

  • Mechanism : These compounds may selectively target cancer cells by exploiting differences in metabolic pathways compared to normal cells.
  • Case Study : A study demonstrated that a related boron compound inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of estrogen receptor pathways .

Antimicrobial Properties

The antimicrobial activity of similar dioxaborolane derivatives has been reported:

  • Mechanism : They disrupt bacterial cell membrane integrity or inhibit essential enzymatic processes.
  • Case Study : Research found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Dioxaborolane Derivative AAnti-cancerInduces apoptosis in cancer cells
Dioxaborolane Derivative BAntimicrobialDisrupts bacterial cell membranes
Methyl BoronateEnzyme InhibitionInhibits key metabolic enzymes

Safety and Toxicology

While this compound shows promising biological activity, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate potential toxicity upon prolonged exposure through inhalation or skin contact .
  • Regulatory Status : It is classified under various safety regulations due to its chemical nature and potential hazards.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. For example, a modified General Procedure A ( ) uses dichloromethane as a solvent, achieving 75% yield with Z/E stereoselectivity (95:5) confirmed by 1H^1H NMR. Key factors include:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 for boron incorporation.

  • Temperature control : Room temperature for stereochemical stability.

  • Workup : Rapid column chromatography (petroleum ether/ethyl acetate) to isolate the product .

    Synthetic Method Yield Stereoselectivity (Z/E) Key Conditions
    General Procedure A75%95:5 (NMR)DCM, Pd catalyst
    Multi-step synthesis90%N/AMPLC, DIPEA

Q. Which purification techniques are most effective for isolating this compound, and how are they optimized?

  • Methodological Answer :

  • Flash column chromatography ( ): Using petroleum ether/ethyl acetate (15:1) achieves an Rf_f of 0.14, balancing polarity for efficient separation .
  • MPLC ( ): For complex mixtures, gradient elution (1–20% EtOAc in CH2_2Cl2_2) resolves overlapping fractions, yielding 90% purity .
  • Recrystallization : Ethanol/water mixtures improve crystallinity for X-ray studies .

Q. How is the compound characterized spectroscopically, and what are the critical NMR signals?

  • Methodological Answer :

  • 1H^1H NMR (400 MHz, CDCl3_3): Key signals include δ 6.74–6.59 (aromatic protons), δ 3.67 (methoxy group), and δ 1.24 (tetramethyl dioxaborolane) .
  • 11B^{11}B NMR : A singlet at δ 29.76 confirms boron incorporation .
  • HRMS : Exact mass (e.g., m/z 383.1642) validates molecular formula .

Advanced Research Questions

Q. How can computational methods like DFT predict and confirm the molecular structure and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict vibrational frequencies. X-ray crystallography ( ) validates bond lengths (e.g., B–O = 1.36–1.39 Å) and dihedral angles, aligning with computational models .

Q. What strategies resolve contradictions in stereochemical outcomes observed across synthetic protocols?

  • Methodological Answer : Discrepancies in Z/E ratios (e.g., 95:5 vs. lower selectivity) arise from solvent polarity or catalyst loading. Mitigation strategies:

  • Solvent screening : Use THF or toluene for enhanced stereocontrol.
  • Additives : K2_2CO3_3 improves boronate stability during coupling .
  • Advanced NMR : 1H^1H-1H^1H COSY and NOESY differentiate stereoisomers .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer : Stability data from Safety Data Sheets (SDS) recommend:

  • Storage : Sealed containers in dry, ventilated environments (≤25°C) to prevent hydrolysis of the boronate ester .

  • Handling : Avoid moisture and static discharge, which degrade boron-containing moieties .

    Condition Effect on Stability Mitigation
    Humidity >60%Boronate ester hydrolysisDesiccant (silica gel)
    Light exposurePhoto-degradationAmber glass storage

Q. What role does the ethoxy group play in modulating reactivity during cross-coupling reactions?

  • Methodological Answer : The ethoxy substituent:

  • Electron-donating effect : Stabilizes transition states in Suzuki-Miyaura couplings, enhancing reaction rates.
  • Steric hindrance : Ortho-substitution directs regioselectivity in aryl-aryl bond formation .

Q. How can HRMS and isotopic labeling resolve ambiguities in byproduct formation during synthesis?

  • Methodological Answer :

  • HRMS : Detects trace byproducts (e.g., deborylated intermediates) via exact mass differences .
  • 13C^{13}C-labeling : Tracks carbon migration in unexpected side reactions, such as ester hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.